5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine
Description
5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a methoxy group at position 5, a methyl group at position 1, and a propyl substituent at position 3. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-methoxy-1-methyl-3-propylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-5-6-7(9)8(12-3)11(2)10-6/h4-5,9H2,1-3H3 |
InChI Key |
UTFOFQYJDSXYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1N)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-propyl-1H-pyrazole-4-carboxylic acid with methoxyamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine, in cancer therapy. Pyrazole compounds have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were evaluated for their inhibitory effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating IC50 values in the low micromolar range, indicating significant anticancer potential .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been extensively studied. Compounds like this compound exhibit inhibition of pro-inflammatory cytokines and enzymes, making them suitable candidates for treating inflammatory diseases. In vitro studies have shown that such compounds can reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating robust antibacterial activity .
Case Study: Anticancer Efficacy
In a study conducted by Jin et al., a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The study found that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against A549 cells, suggesting that structural optimization can lead to more effective anticancer agents .
Case Study: Anti-inflammatory Mechanism
A study by Gökhan-Kelekçi et al. investigated the anti-inflammatory properties of a series of pyrazole compounds, including this compound. The results indicated a reduction in carrageenan-induced paw edema in animal models, demonstrating its potential as an anti-inflammatory agent .
Data Tables
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrazole Derivatives
Structural and Substituent Variations
The following table summarizes key structural features and available data for 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine and related compounds:
Key Observations
Substituent Effects on Physicochemical Properties
- Alkyl Chain Length : The replacement of the propyl group (C₃H₇) in the target compound with an ethyl group (C₂H₅) in 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine results in a nearly identical molecular weight (~169.22 vs. 169.23) but likely alters lipophilicity and solubility .
- Aromatic vs. Aliphatic Substituents : Compounds bearing pyridin-3-yl groups (e.g., N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit distinct electronic properties due to aromatic π-systems, which may enhance intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to purely aliphatic derivatives .
Spectroscopic Signatures
- NMR Trends: The $^{13}$C NMR signal at δ 150.26 in 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine corresponds to aromatic carbons adjacent to the methoxy group, a feature absent in non-aromatic analogs like the target compound .
- Mass Spectrometry : HRMS data for N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ([M+H]⁺ = 215.28) confirms its molecular formula, a critical validation step for structurally complex derivatives .
Implications for Research and Development
- Synthetic Optimization : The low yield of certain derivatives underscores the need for improved catalytic systems (e.g., copper-mediated amination in ) or alternative routes (e.g., microwave-assisted synthesis) to enhance efficiency .
Biological Activity
5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 206.24 g/mol. Its structure features a methoxy group at position 5, a methyl group at position 1, and a propyl chain at position 3 of the pyrazole ring, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
The compound's mechanism of action appears to involve the inhibition of bacterial enzymes and disruption of cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory responses. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory pathway.
In vitro experiments revealed that the compound significantly reduced lipopolysaccharide (LPS)-induced inflammation in microglial cells, suggesting potential applications in neuroinflammatory conditions such as Alzheimer's disease .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against HeLa cells and other tumor lines.
Docking studies indicate that the compound interacts with key proteins involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A recent study demonstrated that derivatives of pyrazole compounds, including this compound, exhibited potent antimicrobial activity with MIC values comparable to traditional antibiotics .
- Anti-inflammatory Research : In vivo studies confirmed that treatment with this compound reduced microglial activation in LPS-injected mice, indicating its potential use in treating neurodegenerative diseases associated with inflammation .
- Cancer Cell Line Testing : A comprehensive evaluation of various pyrazole derivatives showed that this compound significantly inhibited growth in multiple cancer cell lines, underscoring its versatility as an anticancer agent .
Q & A
Q. What are the most efficient synthetic routes for 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine?
A scalable synthesis often involves multi-step protocols. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via cyclization, formylation, oxidation, and acylation . Copper(I) bromide and cesium carbonate are effective catalysts for coupling reactions, as demonstrated in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (yield: 17.9%, purity confirmed via HRMS) . Solvent-free condensation reactions (e.g., with barbituric acids and aldehydes) are also viable for pyrazolo-pyrimidine derivatives .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and electronic environments. For instance, H NMR of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine showed distinct peaks at δ 8.87 (pyridyl proton) and δ 1.2–1.5 (cyclopropyl protons) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 215 [M+H]+) .
- Melting Point : Consistency with literature values (e.g., 104–107°C) validates purity .
Advanced Research Questions
Q. How can researchers design bioassays to evaluate the biological activity of this compound?
- Antibacterial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative strains. Derivatives like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine showed activity via MIC (Minimum Inhibitory Concentration) testing .
- Anticancer Screening : Employ in vitro models (e.g., MDA-MB-231 breast cancer cells) to measure IC values for invasion/migration inhibition .
- Antitubulin Activity : Sea urchin embryo assays can assess mitotic disruption, as seen in diarylpyrazole analogs .
Q. What computational methods support the rational design of derivatives with enhanced activity?
- Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize synthesis .
- Molecular Docking : Screen derivatives against targets like the urokinase receptor (uPAR) to prioritize compounds for synthesis . Example: IPR-69 (IC ≈30 µM) was identified via virtual screening .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Substituent Analysis : Compare analogs with varying substituents (e.g., methoxy vs. halogen groups). For instance, 4-methoxybenzyl derivatives exhibit stronger antibacterial activity than non-substituted analogs .
- Statistical Validation : Use ANOVA or t-tests to confirm significance in IC variations between batches or substituent classes .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst Screening : Test alternatives to copper(I) bromide (e.g., palladium catalysts) to reduce side reactions .
- Solvent-Free Conditions : Improve atom economy and reduce purification steps, as shown in pyrazolo-pyrimidine syntheses (yield: 70–85%) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
